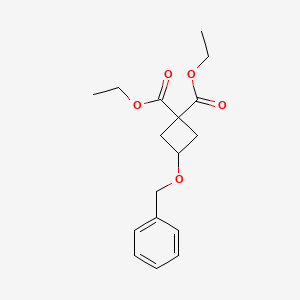

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

Cat. No. B1316895

Key on ui cas rn:

54166-15-3

M. Wt: 306.4 g/mol

InChI Key: OSQKNXLJUGYQHW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06001841

Procedure details

Compound 1 was prepared according to the literature procedures of Avram, M., Nenitzescu, C. D. and Maxim, C. D. (1957) Chem. Ber., 90:1424 and Safanda, J. and Sobotka, P. (1982) Collect. Czech. Chem. Commun. 47:2440 with minor improvements. Malonic acid diethyl ester (258.6 ml, 1.703 moles) was added neat over a two hours period to a suspension of sodium hydride (51.10 g, 1.703 moles, Fluka N° 71614: 80% NaH in oil) in dioxane (1000 ml). This solution was stirred 90 min at room temperature. 1-Bromo-2-benzyloxy-3-chloro-propane (500 g, 1.789 moles) was added neat over a one hour period. The mixture was stirred for one hour at room temperature, followed by 24 hours at 125° C. After slow cooling to room temperature, a like quantity of sodium hydride was added neat in 5 g portions over one hour. The suspension was slowly heated to 125° C. and mechanically stirred for 120 hours at this temperature. The workup was as described in the literature references. Thus, compound 1 was first purified by distillation 172° C. at 0.6 Torr, followed by flash chromatography (tertiobutylmethylether/hexane=1/99 to 2/8) to afford 1: 382.5 g, 73.3% as a colourless oil.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[H-].[Na+].Br[CH2:15][CH:16]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH2:17]Cl>O1CCOCC1>[CH2:20]([O:19][CH:16]1[CH2:17][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])([C:4]([O:3][CH2:1][CH3:2])=[O:11])[CH2:15]1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

258.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CC(=O)OCC)=O

|

|

Name

|

|

|

Quantity

|

51.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(CCl)OCC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This solution was stirred 90 min at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(1982) Collect

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for one hour at room temperature

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by 24 hours at 125° C

|

|

Duration

|

24 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After slow cooling to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was slowly heated to 125° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

mechanically stirred for 120 hours at this temperature

|

|

Duration

|

120 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Thus, compound 1 was first purified by distillation 172° C. at 0.6 Torr

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 1

|

Outcomes

Product

Details

Reaction Time |

90 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)OC1CC(C1)(C(=O)OCC)C(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |